

Eupalinolide A: A Promising Agent in Hepatocellular Carcinoma Research

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Compound of Interest

Compound Name: Eupalinolide A

Cat. No.: B1142206

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide A, a sesquiterpene lactone extracted from *Eupatorium lindleyanum*, has emerged as a compound of interest in the study of hepatocellular carcinoma (HCC). This document provides a comprehensive overview of its application in HCC cell lines, including its mechanism of action, quantitative effects, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for liver cancer.

Mechanism of Action

Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells.^[1] Its primary mechanism of action involves the induction of autophagy, a cellular process of degradation and recycling of cellular components. This is mediated through the activation of the Reactive Oxygen Species (ROS)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway.^[1] Furthermore, **Eupalinolide A** induces cell cycle arrest at the G1 phase, thereby halting the proliferation of cancer cells.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies of **Eupalinolide A** in HCC cell lines.

Table 1: Effective Concentrations of **Eupalinolide A** in HCC Cell Lines

Cell Line	Treatment Concentrations	Duration	Effect
MHCC97-L	7, 14, and 28 μ M	48 hours	Inhibition of proliferation and migration, G1 phase cell cycle arrest, induction of autophagy. [1]
HCCLM3	7, 14, and 28 μ M	48 hours	Inhibition of proliferation and migration, G1 phase cell cycle arrest, induction of autophagy. [1]

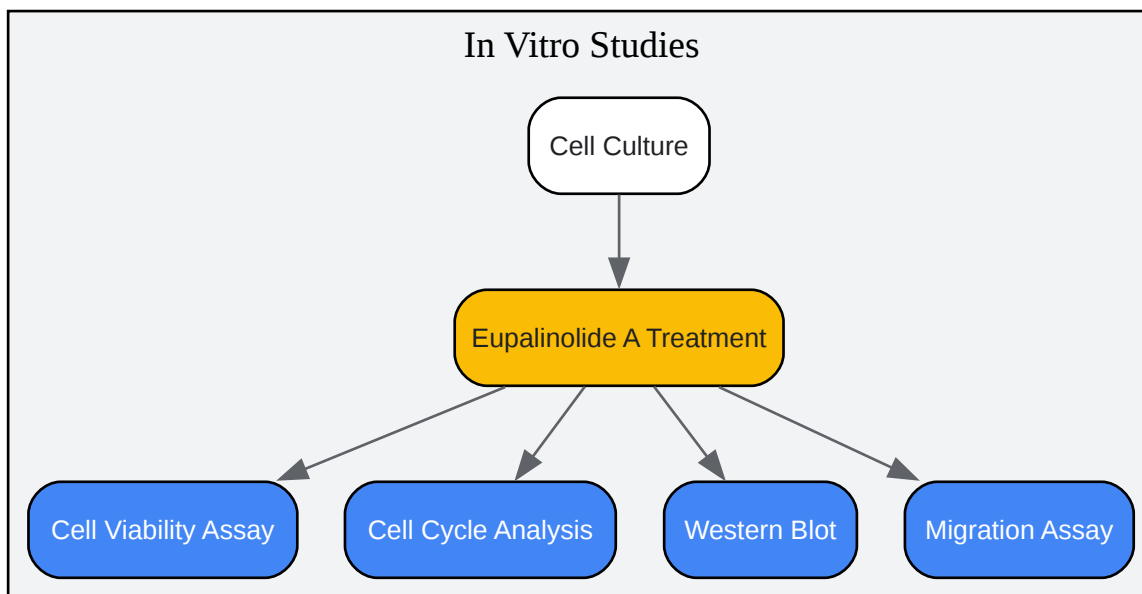
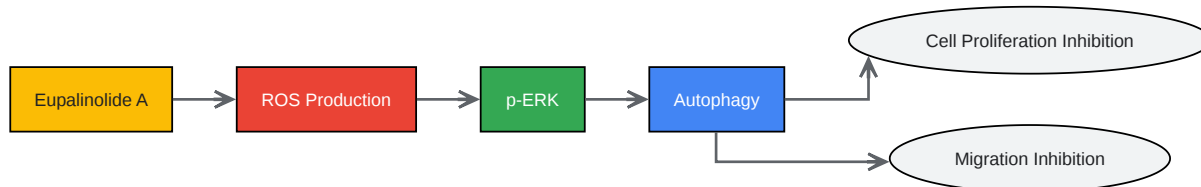
Note: While the effective concentrations are well-documented, the specific IC50 values for **Eupalinolide A** in MHCC97-L and HCCLM3 cell lines were not explicitly stated in the reviewed literature. The concentrations used in the cited studies were based on these undetermined IC50 values.

Table 2: Effect of **Eupalinolide A** on Cell Cycle Distribution in HCC Cells

Cell Line	Treatment (48h)	% of Cells in G1 Phase (Mean \pm SD)
MHCC97-L	Control (DMSO)	Data not available
MHCC97-L	14 μ M Eupalinolide A	Significantly increased vs. control.
MHCC97-L	28 μ M Eupalinolide A	Significantly increased vs. control.
HCCLM3	Control (DMSO)	Data not available
HCCLM3	14 μ M Eupalinolide A	Significantly increased vs. control.
HCCLM3	28 μ M Eupalinolide A	Significantly increased vs. control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by **Eupalinolide A** and a general experimental workflow for its study in HCC cell lines.



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References

- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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